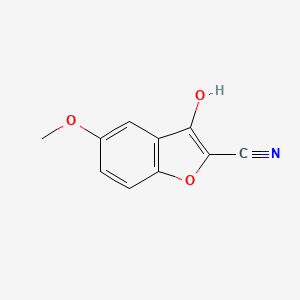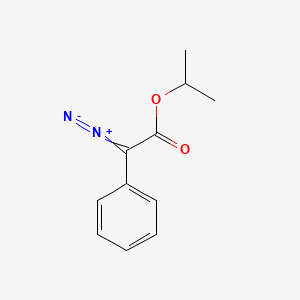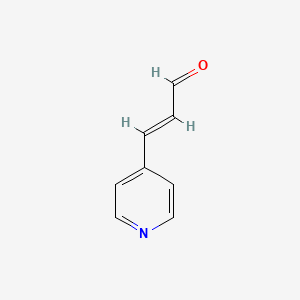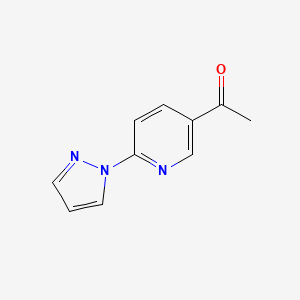
Bis(diethoxyoctyl)siloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethoxyoctyl)siloxane is a member of the polysiloxane family, which are compounds characterized by a backbone of alternating silicon and oxygen atoms. These compounds are known for their versatility and are used in various applications due to their unique chemical and physical properties.
Preparation Methods
The synthesis of Bis(diethoxyoctyl)siloxane typically involves the hydrolysis or methanolysis of dichlorosilanes, followed by polycondensation or ring-opening polymerization to form high-weight polymers . Industrial production methods often involve the use of functionalized siloxanes to achieve the desired properties .
Chemical Reactions Analysis
Bis(diethoxyoctyl)siloxane can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes and often results in the formation of silanol groups.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and organometallic compounds, leading to the formation of substituted siloxanes
Scientific Research Applications
Bis(diethoxyoctyl)siloxane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support and in the preparation of functionalized siloxanes.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the creation of medical devices and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of Bis(diethoxyoctyl)siloxane involves its ability to form stable complexes with metal ions, which can then catalyze various chemical reactions. The silicon-oxygen backbone provides flexibility and stability, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Bis(diethoxyoctyl)siloxane is unique due to its specific functional groups and backbone structure. Similar compounds include:
Poly(dimethylsiloxane): Known for its use in medical and industrial applications.
Poly(diethylsiloxane): Used in similar applications but with different physical properties.
Poly(diphenylsiloxane): Characterized by its high melting point and unique mesophase behavior.
Properties
IUPAC Name |
[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGMUHMPYEAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
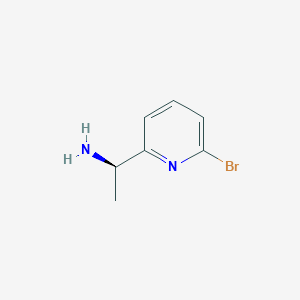

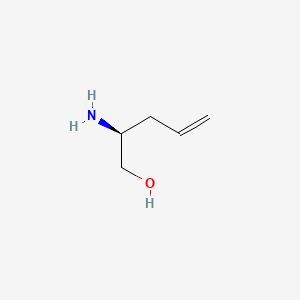
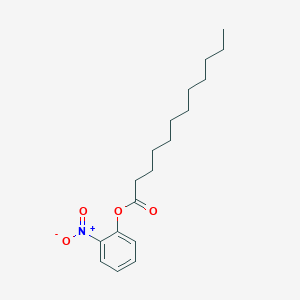

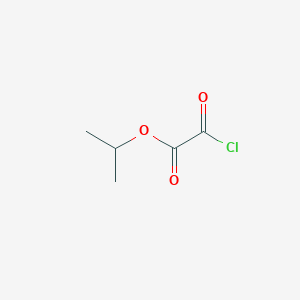

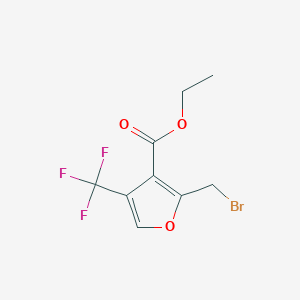
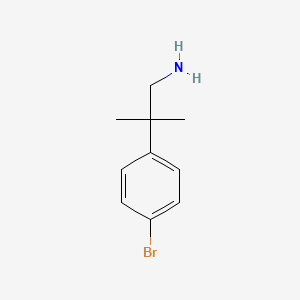
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)
